REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[C:8]([F:9])=[CH:7][CH:6]=[CH:5][C:4]=1[NH:10]C(=O)C(F)(F)F.[OH-].[K+]>CO>[F:9][C:8]1[C:3]([S:2][CH3:1])=[C:4]([CH:5]=[CH:6][CH:7]=1)[NH2:10] |f:1.2|
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Name
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N-(2-Methylthio-3-fluorophenyl)trifluoroacetamide
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Quantity
|
2.36 g
|
Type
|
reactant
|
Smiles
|
CSC1=C(C=CC=C1F)NC(C(F)(F)F)=O
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Name
|
|
Quantity
|
1.57 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The mixture was heated to reflux
|
Type
|
CUSTOM
|
Details
|
the solvent volume reduced to 5 mL by evaporation under reduced pressure
|
Type
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EXTRACTION
|
Details
|
extracted with diethyl ether (3×40 mL)
|
Type
|
WASH
|
Details
|
washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The product was purified by silica gel chromatography
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=C(N)C=CC1)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |